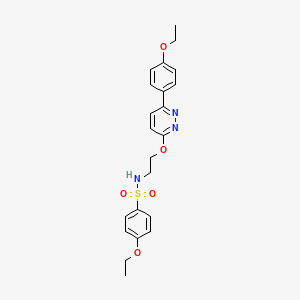

![molecular formula C14H13N5O3S B2801402 甲基 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)乙酸酯 CAS No. 863500-89-4](/img/structure/B2801402.png)

甲基 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The presence of a methoxyphenyl group and a thioacetate group could potentially alter the properties and biological activities of the base triazolopyrimidine structure.

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of a triazole with a pyrimidine . The addition of the methoxyphenyl and thioacetate groups would likely occur in subsequent steps, although the exact methods would depend on the specific reaction conditions and starting materials .Molecular Structure Analysis

Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . The methoxyphenyl and thioacetate groups are likely attached to specific positions on this fused ring system, although the exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl and thioacetate groups. For example, the thioacetate group could potentially undergo hydrolysis to form a thiol .科学研究应用

合成与表征

相关化合物的合成通常涉及特定乙酸衍生物与芳基亚甲基丙二腈衍生物在各种溶剂和条件下的相互作用,从而形成新的杂环化合物。例如,Mohamed (2021) 描述了氨基(甲氧基)甲基-3-(取代苯基)-1-氧代-1H-苯并[4,5]噻唑[3,2-a]吡啶-4-羧酸乙酯衍生物的合成,其通过 2-(苯并[d]噻唑-2-基)乙酸乙酯与不同氰基丙烯酸衍生物在室温下的 MeOH/TEA 中反应进行 (Mohamed, 2021)。此类合成途径突出了乙酸衍生物在形成可能与 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸甲酯具有功能相似性的复杂杂环结构方面的多功能性和反应性。

潜在生物学应用

含有三唑并嘧啶和相关杂环的化合物已被研究其生物活性。例如,新的噻吩并[2,3-b]吡啶稠合[1,2,4]三唑并[4,3-a]嘧啶酮表现出显着的抗菌活性,尤其对革兰氏阳性菌株,这可能表明结构相关的化合物(如 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸甲酯)具有潜在的抗菌应用 (Sanad 等人,2021)。此外,某些 1,2,4-三唑已显示出对各种癌细胞系具有有效的抗增殖活性,表明此类化合物在癌症研究中具有潜力 (Zheng 等人,2015)。

化学性质和反应

这些化合物的结构和化学性质通常通过各种分析技术阐明,包括光谱方法和元素分析,这些技术提供了对它们在化学合成中潜在反应性和应用的见解。例如,Lashmanova 等人研究了由 C=N 键还原诱导的噻唑并嘧啶重排为三唑并嘧啶,展示了这些化合物复杂的化学行为,这可能与 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酸甲酯及其衍生物的研究相关 (Lashmanova 等人,2019)。

作用机制

Target of Action

The primary target of this compound is the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that has been implicated in various malignancies, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its target, USP28, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is thought to be responsible for the compound’s activity against USP28 .

Pharmacokinetics

The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests that it may have good bioavailability .

Result of Action

The compound has demonstrated potent antitumor activities, particularly against MGC-803 and Hela cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

属性

IUPAC Name |

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-21-10-5-3-9(4-6-10)19-13-12(17-18-19)14(16-8-15-13)23-7-11(20)22-2/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUVSOJQLKGRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OC)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)

![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2801335.png)